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molecular formula C5H3F3N2 B1314109 3,5,6-Trifluoropyridin-2-amine CAS No. 3534-50-7

3,5,6-Trifluoropyridin-2-amine

Cat. No. B1314109
M. Wt: 148.09 g/mol
InChI Key: NKEJHBNYXQTAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220863B2

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.3 g of the compound obtained in Step 2 of Example 1 and 8.0 g of Raney nickel catalyst, and H2 gas was introduced therein, followed by allowing the reduction to proceed at room temperature for 12 hours. The reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 13.7 g of the title compound as a solid (purity: 99.1%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([NH:10]N)[N:3]=1>[Ni].CO>[NH2:10][C:4]1[C:5]([F:9])=[CH:6][C:7]([F:8])=[C:2]([F:1])[N:3]=1

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
FC1=NC(=C(C=C1F)F)NN
Step Two
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged in a hydrogenation reactor
ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Cellite®
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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